N-(4-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide
Description
N-(4-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide is a heterocyclic compound featuring a fused thiazoloquinazoline core with a carboxamide substituent at position 8 and a 4-ethylphenyl group at the N-terminal. The thiazolo[2,3-b]quinazoline scaffold is characterized by a bicyclic system where a thiazole ring is fused to a quinazoline moiety.
Properties
IUPAC Name |
N-(4-ethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-2-12-3-6-14(7-4-12)20-17(23)13-5-8-15-16(11-13)21-19-22(18(15)24)9-10-25-19/h3-8,11H,2,9-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIOIRBDUYZEBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide typically involves the cyclization of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzamide with 2-bromoacetophenone in the presence of a base to form the quinazoline core. This intermediate is then reacted with 4-ethylphenyl isothiocyanate to introduce the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazoloquinazoline derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Potential therapeutic agent for treating infections and oxidative stress-related diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide involves its interaction with various molecular targets. It can inhibit bacterial enzymes, disrupt cell wall synthesis, and generate reactive oxygen species that damage cellular components. The compound’s antioxidant properties help neutralize free radicals, protecting cells from oxidative damage .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Variations
Thiazolo[4,5-d]pyrimidines ()
Thiazolo[4,5-d]pyrimidines differ in the fusion position of the thiazole ring (positions 4 and 5 of the pyrimidine vs. 2 and 3 in the target compound). Additionally, derivatives in feature imidoylimino groups at position 2, which contrast with the carboxamide in the target compound. Such differences may reduce hydrogen-bonding capacity but increase metabolic stability due to reduced polarity .
Pyrrolo-Thiazolo-Pyrimidines ()
Compounds like 3,8-diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine incorporate a pyrrole ring fused to the thiazolo-pyrimidine system.
Substituent Effects
Ethylphenyl vs. Methoxyphenyl ()
The 4-ethylphenyl group in the target compound provides moderate lipophilicity (logP ~3.5 estimated), favoring passive diffusion across membranes. For instance, 5-(4-methoxyphenyl)-pyrrolo-thiazolo-pyrimidines exhibit lower logP values (~2.8) but higher aqueous solubility (>50 mg/mL vs. ~10 mg/mL for the ethylphenyl analog) .
Carboxamide vs. Thioether or Spiro Systems ()
Benzothiazole derivatives in , such as spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-ones, replace the carboxamide with thioether or spiro-oxadiazole groups. These modifications eliminate hydrogen-bond donors, reducing interactions with polar targets but improving metabolic resistance. For example, compound 5d (spiro-oxadiazole) showed potent anti-inflammatory activity (IC50 = 1.2 µM), whereas carboxamide-containing analogs may exhibit stronger binding to enzymes like cyclooxygenase-2 due to H-bonding .
Phase-Transfer Catalysis (PTC) ()
Thiazoloquinazolinones synthesized via PTC (e.g., 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one) often employ dihaloalkanes or ethyl bromoacetate under basic conditions. These methods yield high regioselectivity but may introduce dione byproducts (e.g., 5H-[1,3]thiazolo[2,3-b]quinazoline-3,5(2H)-dione) under oxidative conditions. In contrast, the target compound’s synthesis likely involves direct cyclization of thiourea precursors with ethylphenyl isocyanate, avoiding dione formation .
Hydrogen Bonding and Crystallinity ()
The carboxamide group in the target compound enables robust hydrogen-bond networks (C=O···H–N and N–H···O=C), likely favoring crystalline phases with high melting points (>250°C). In contrast, methoxyphenyl or thioether-containing analogs () exhibit weaker H-bonding, resulting in lower melting points (<200°C) and amorphous solid forms .
Biological Activity
N-(4-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 304.37 g/mol. The compound features a thiazoloquinazoline core structure, which has been associated with various pharmacological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazoloquinazoline derivatives. For instance:
- A series of synthesized thiazoloquinazolines were tested against multiple human cancer cell lines (e.g., Huh7-D12, Caco-2, HCT-116). The results indicated that these compounds exhibited significant cytotoxic effects with IC50 values in the micromolar range against various tumor types .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5b | MCF-7 | 5.0 |
| 6b | MDA-MB-231 | 4.8 |
| 7b | PC-3 | 3.5 |
The most potent compounds were identified as having selective toxicity towards cancer cells while showing minimal effects on normal cells .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Kinases : Some derivatives have been shown to modulate the activity of various kinases involved in cancer progression .
- Induction of Apoptosis : The thiazoloquinazoline compounds have been reported to trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Antimicrobial Activity
In addition to antitumor properties, thiazoloquinazolines have demonstrated antimicrobial activity :
- Studies have indicated that certain derivatives possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.22 to 0.25 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Case Studies
- Anticancer Screening : A study conducted by the National Cancer Institute evaluated several thiazoloquinazoline derivatives for their anticancer properties. Selected compounds were screened against a panel of tumor cell lines and showed promising results in inhibiting tumor growth .
- Antimicrobial Evaluation : In vitro tests on newly synthesized thiazoloquinazolines revealed their effectiveness against resistant strains of bacteria, indicating their potential use in treating infections where conventional antibiotics fail .
Q & A
Q. How can researchers optimize the synthesis of N-(4-ethylphenyl)-5-oxo-thiazoloquinazoline derivatives to improve yield and purity?
Methodological Answer:
- Reaction Parameters : Use coupling reagents like EDCI for amide bond formation (room temperature, overnight reactions) as demonstrated in thiazole carboxamide syntheses .
- Purification : Employ gradient elution in HPLC to isolate intermediates (e.g., ethylamine coupling steps) and confirm purity (>95% via LC-MS) .
- Table: Key Reaction Conditions
| Step | Reagents | Solvent | Time | Yield (%) |
|---|---|---|---|---|
| Amide Coupling | EDCI, Triethylamine | DCM | 12–24 h | 65–75 |
| Cyclization | Acetic acid, heat | AcOH | 6 h | 50–60 |
Q. What spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR : Use H and C NMR to confirm the ethylphenyl group (δ 1.2–1.4 ppm for CH) and thiazoloquinazoline core (aromatic protons at δ 7.0–8.5 ppm) .
- X-ray Crystallography : Resolve the fused heterocyclic system (e.g., thiazolo[3,2-a]pyrimidine analogs in ) to validate stereochemistry .
- FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm) and amide N–H bonds (~3300 cm) .
Q. How can biological activity screening be designed for this compound?
Methodological Answer:
- In Vitro Assays : Test against kinase targets (e.g., EGFR or Aurora kinases) using fluorescence polarization assays, as thiazoloquinazolines often inhibit ATP-binding pockets .
- Dose-Response : Use IC curves (0.1–100 µM) with triplicate measurements to assess potency.
- Control Compounds : Compare to known thiazolo[3,2-a]pyrimidine derivatives (e.g., ) to benchmark activity .
Advanced Research Questions
Q. How should researchers address contradictory data in solubility and bioactivity across studies?
Methodological Answer:
- Solubility Profiling : Perform pH-dependent solubility tests (pH 1.2–7.4) using shake-flask methods with UV quantification .
- Meta-Analysis : Cross-reference SAR data from quinoxaline-triazole hybrids () to identify substituent effects on activity .
- Statistical Validation : Apply ANOVA to resolve discrepancies in IC values (e.g., batch-to-batch variability vs. true structural effects) .
Q. What computational strategies can predict binding modes of this compound with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with kinase domains (e.g., PDB: 1M17) and validate with MD simulations (100 ns trajectories) .
- QSAR Modeling : Derive descriptors (logP, polar surface area) from analogs () to correlate with experimental IC values .
- Table: Predicted vs. Experimental Binding Affinities
| Target | Predicted ΔG (kcal/mol) | Experimental IC (µM) |
|---|---|---|
| EGFR | -9.2 | 1.5 ± 0.3 |
| CDK2 | -8.7 | 8.9 ± 1.1 |
Q. How can researchers evaluate the compound’s metabolic stability for preclinical development?
Methodological Answer:
- Microsomal Assays : Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS/MS .
- Metabolite ID : Use HR-MS/MS to detect hydroxylation or N-deethylation products (common in ethylphenyl derivatives) .
- Half-Life Calculation : Apply first-order kinetics to t values; compare to reference drugs (e.g., imatinib t = 2–4 h) .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
Methodological Answer:
- Flow Chemistry : Optimize amide coupling steps in continuous flow reactors to reduce reaction time (e.g., from 24 h to 2 h) .
- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to improve safety and yield .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor intermediates in real time .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding this compound’s cytotoxicity in cancer cell lines?
Methodological Answer:
- Cell Line Variability : Test across panels (e.g., NCI-60) to identify lineage-specific effects (e.g., hematologic vs. solid tumors) .
- Apoptosis Assays : Combine Annexin V/PI staining with caspase-3 activation assays to confirm mechanism .
- Table: Cytotoxicity Discrepancies
| Cell Line | Study A IC (µM) | Study B IC (µM) | Possible Factor |
|---|---|---|---|
| MCF-7 | 2.1 | 12.5 | Serum concentration (10% vs. 2%) |
| A549 | 5.8 | 6.3 | Batch purity (95% vs. 98%) |
Structural and Functional Insights
Q. How do substituents on the ethylphenyl group influence target selectivity?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with electron-withdrawing (e.g., -NO) or donating (-OCH) groups .
- Kinase Profiling : Screen against a panel of 50 kinases; cluster selectivity using heatmaps () .
- Hydrogen Bond Analysis : Map interactions via X-ray (e.g., ) to identify critical residues (e.g., Lys168 in EGFR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
